molecular formula C11H18ClNO3 B1478010 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-49-3

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1478010
CAS No.: 2097944-49-3
M. Wt: 247.72 g/mol
InChI Key: IGXIGCVXDYTCEG-UHFFFAOYSA-N
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Description

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry research. It features a spirocyclic 6-oxa-2-azaspiro[4.5]decane scaffold, a structure recognized as a privileged motif in drug discovery for its ability to impart conformational restraint and improve physicochemical properties in bioactive molecules . The presence of a reactive chloroacetyl group attached to the spirocyclic nitrogen makes this compound a versatile synthetic intermediate, particularly for the synthesis of novel molecular entities through nucleophilic substitution reactions. The 9-hydroxy group on the spirocyclic system offers a secondary site for further chemical modification, allowing researchers to fine-tune the compound's properties. Spirocyclic structures analogous to this core framework, such as 2-azaspiro[4.5]decan-3-one, are well-established in pharmaceutical research and are known as key synthetic intermediates and impurities in the production of neuromodulatory drugs like Gabapentin . This compound is supplied exclusively for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-8(12)10(15)13-4-3-11(7-13)6-9(14)2-5-16-11/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXIGCVXDYTCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(CCO2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the spirocyclic 6-oxa-2-azaspiro[4.5]decane core.
  • Introduction of the 9-hydroxy substituent on the spiro ring.
  • Attachment of the 2-chloro-propanone moiety at the nitrogen atom of the azaspiro ring.

The synthetic approach is modular, often starting from commercially available or easily synthesized spirocyclic amines and ketones, followed by functional group transformations and coupling reactions.

Preparation of the 6-Oxa-2-azaspiro[4.5]decane Core

The 6-oxa-2-azaspiro[4.5]decane scaffold is a key intermediate and can be prepared by cyclization reactions involving amino alcohols and appropriate di-functionalized reagents.

  • According to Ambeed data, 1-oxa-8-azaspiro[4.5]decane hydrochloride can be synthesized with high yields (up to 98%) by treating the corresponding tert-butyl ester with methanolic hydrogen chloride at room temperature for 3 hours.
  • The spirocyclic amine hydrochloride salt is then used as a nucleophile in further coupling reactions.

Coupling with 2-Chloropropanone Moiety

The key step in the preparation of 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the attachment of the 2-chloropropanone group to the nitrogen of the azaspiro ring:

  • This is typically achieved by nucleophilic substitution or acylation reactions using 2-chloropropanoyl derivatives.
  • Triethylamine or other bases are used to deprotonate the azaspiro amine, facilitating nucleophilic attack on the electrophilic chloroketone.
  • Reaction conditions vary but often involve stirring at room temperature or mild heating for extended periods (e.g., 18 hours at 20–80°C) to achieve good yields (47–65% reported).

Representative Synthetic Procedure

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 1-oxa-8-azaspiro[4.5]decane hydrochloride Methanolic HCl (3M), RT, 3 h 98% High yield, standard method for spiro amine salt formation
2. Deprotonation and coupling with 2-chloropropanone derivative Triethylamine, THF, RT, 4 days 65% Slow nucleophilic substitution to form target ketone
3. Alternative coupling with isopropyl 2-(bromo-chloro-pyridinyl)-2-oxoacetate N-ethyl-N,N-diisopropylamine, CH3CN, 80°C, 18 h 47% Variation in electrophile and base, moderate yield

Analytical and Purification Methods

  • Purification is commonly performed by flash column chromatography on silica gel using gradients of ethyl acetate/hexane mixtures.
  • Characterization includes ^1H NMR spectroscopy, LCMS, and melting point analysis to confirm structure and purity.
  • Reported NMR data align with the expected chemical shifts for the spirocyclic and ketone moieties.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Spirocyclic amine formation tert-butyl ester + MeOH/HCl RT, 3 h Up to 98% Formation of 1-oxa-8-azaspiro[4.5]decane hydrochloride salt
Hydroxy group introduction Functionalization methods (hydroxylation/substitution) Variable Not explicitly reported Essential for 9-hydroxy substitution
Coupling with 2-chloropropanone Triethylamine or DIEA + chloroketone RT to 80°C, 18–96 h 47–65% Nucleophilic substitution/acylation step
Purification Flash chromatography (EtOAc/hexane gradient) Ambient - Standard purification and characterization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Impact of Chlorine Position

  • The 2-chloro substitution in the target compound may reduce steric hindrance compared to the 3-chloro analog, favoring nucleophilic substitution reactions .
  • The 3-chloro analog’s discontinued status suggests challenges in scalability or stability, possibly due to undesired side reactions .

Role of the Hydroxyl Group

  • The 9-hydroxy group in the target compound and its 3-chloro analog enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the non-hydroxy analog exhibits lower polarity .
  • Hydroxyl absence in CAS 2098090-74-3 increases volatility and flammability risks, necessitating stringent storage protocols .

Crystallographic Insights

  • While direct data are unavailable, tools like SHELX and ORTEP-3 (used for small-molecule crystallography) could resolve the spirocyclic conformation and hydrogen-bonding networks .

Biological Activity

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, with the CAS number 2097947-53-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H20ClNO3C_{12}H_{20}ClNO_3 with a molecular weight of 261.74 g/mol. The structure includes a spirocyclic moiety, which is often associated with diverse biological activities.

PropertyValue
CAS Number2097947-53-8
Molecular FormulaC₁₂H₂₀ClNO₃
Molecular Weight261.74 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research has indicated that compounds featuring similar spirocyclic structures exhibit significant antimicrobial activity. For instance, derivatives with a spirocyclic backbone have been shown to possess antibacterial and antifungal properties comparable to established antibiotics like penicillin and fluconazole .

A study on related compounds demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, highlighting the potential of spirocyclic compounds in treating resistant infections .

Inhibition of Photosynthetic Electron Transport

Compounds similar to this compound have also been evaluated for their ability to inhibit photosynthetic electron transport in plants. This activity is crucial for developing herbicides that target specific pathways in plants without affecting non-target species .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogens.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt microbial membranes, increasing permeability and leading to cell lysis.
  • Interaction with DNA/RNA : Some spirocyclic compounds have been reported to interfere with nucleic acid synthesis, thereby inhibiting cell replication.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several spirocyclic derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Herbicidal Activity

In another study focused on herbicidal applications, researchers tested the effects of spirocyclic compounds on the photosynthetic efficiency of spinach chloroplasts. The findings revealed that these compounds significantly inhibited photosynthetic electron transport, indicating their potential utility as herbicides targeting specific plant species while minimizing collateral damage to beneficial flora .

Q & A

Q. What are the key synthetic strategies for 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one?

Methodological Answer: The synthesis involves multi-step procedures optimized for spirocyclic systems. Key steps include:

  • Functional Group Introduction : Chlorination at the propanone position using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.
  • Spirocyclization : Formation of the 6-oxa-2-azaspiro[4.5]decane core via acid-catalyzed cyclization, often requiring precise temperature control (0–5°C) to avoid side reactions.
  • Hydroxylation : Selective oxidation or protection/deprotection strategies to introduce the 9-hydroxy group without disrupting the spirocyclic framework.
    Optimization : Reaction conditions (solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield (typically 60–75%) and purity (>95% by HPLC). Chromatography (e.g., flash column) is critical for purification .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure, with characteristic shifts for the azaspiro NH (δ 2.5–3.5 ppm) and carbonyl (δ 200–210 ppm).
    • FTIR : Stretching vibrations for C=O (~1700 cm1^{-1}) and O–H (~3400 cm1^{-1}) validate functional groups.
  • Crystallography :
    • Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters, resolving disorder in the spirocyclic ring (R-factor < 0.05).
    • Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting bond angles and torsional strain in the spiro system .

Advanced Research Questions

Q. How can contradictions in crystallographic data for spirocyclic compounds be resolved?

Methodological Answer: Discrepancies often arise from:

  • Ring Puckering : Use Cremer-Pople parameters to quantify puckering amplitudes (e.g., Q=0.50.7Q = 0.5–0.7 Å for six-membered rings) and phase angles. Compare with DFT-optimized geometries to validate experimental data .
  • Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms, while SQUEEZE in PLATON removes solvent electron density artifacts.
  • Validation Tools : CheckCIF flags outliers in bond lengths/angles. Cross-validate with independent datasets (e.g., synchrotron vs. lab-source) .

Q. What experimental design challenges arise in studying the compound’s biological activity?

Methodological Answer:

  • Target Selectivity : The spirocyclic scaffold may bind non-specifically to hydrophobic enzyme pockets. Mitigate via:
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 9-methoxy or 6-thia derivatives) to isolate pharmacophores.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish specific vs. non-specific interactions.
  • Metabolic Stability :
    • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}). LC-MS/MS tracks hydroxylation at the 9-position as a major degradation pathway.
    • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How do functional group modifications impact reactivity in spirocyclic analogs?

Methodological Answer:

Modification Impact on Reactivity Example
9-Hydroxy → 9-Methoxy Reduces hydrogen-bonding capacity; increases lipophilicity (logP +0.5)Lower solubility in aqueous buffers
6-Oxa → 6-Thia Enhances nucleophilicity; alters ring strain (ΔG‡ +5 kcal/mol)Faster SN2 reactions with alkyl halides
Propanone → Propanenitrile Shifts electrophilic character; stabilizes via resonanceHigher stability under acidic conditions

Data Contradiction Analysis

Q. How to address conflicting NMR and computational data for spirocyclic conformers?

Methodological Answer:

  • Dynamic Effects : Low-temperature NMR (−40°C) slows ring inversion, resolving split signals for axial/equatorial conformers.
  • DFT Calculations : Compare 1^1H chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.3 ppm suggest unaccounted solvent effects or rotameric states.
  • MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers. Clustering analysis (RMSD < 0.2 Å) validates populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

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